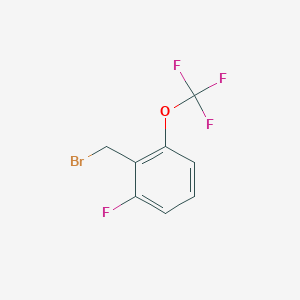
2-Fluoro-6-(trifluoromethoxy)benzylalcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(trifluoromethoxy)benzylalcohol is a fluorinated organic compound with the molecular formula C8H6F4O2. This compound is characterized by the presence of both fluoro and trifluoromethoxy groups attached to a phenyl ring, making it a valuable building block in various chemical syntheses .
Méthodes De Préparation
One common synthetic route includes the reaction of 2-fluoro-6-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield 2-Fluoro-6-(trifluoromethoxy)benzylalcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.
Analyse Des Réactions Chimiques
2-Fluoro-6-(trifluoromethoxy)benzylalcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further convert the compound into different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
2-Fluoro-6-(trifluoromethoxy)benzylalcohol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development due to their unique pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzylalcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of target proteins. These interactions can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
2-Fluoro-6-(trifluoromethoxy)benzylalcohol can be compared with other similar compounds, such as:
[2-Fluoro-4-(trifluoromethoxy)phenyl]methanol: This compound has a similar structure but with the trifluoromethoxy group at a different position on the phenyl ring, which can affect its reactivity and applications.
[2-Fluoro-3-(trifluoromethyl)benzyl alcohol]:
[2-Fluoro-5-(trifluoromethyl)phenyl isocyanate]: This isocyanate derivative is used as a building block in the synthesis of ureas and other nitrogen-containing compounds.
Propriétés
IUPAC Name |
[2-fluoro-6-(trifluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNZZIIDZANFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8240340.png)













